
(4E)-Tco-peg4-dbco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-Tco-peg4-dbco is a compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural properties and reactivity. This compound is a derivative of trans-cyclooctene (Tco) and dibenzocyclooctyne (Dbco), linked by a polyethylene glycol (PEG) spacer. The (4E) designation indicates the specific geometric configuration of the compound. This compound is particularly notable for its applications in bioorthogonal chemistry, where it is used to facilitate reactions in living systems without interfering with native biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-Tco-peg4-dbco typically involves a multi-step process. The initial step often includes the preparation of the trans-cyclooctene (Tco) moiety, which is then functionalized with a polyethylene glycol (PEG) spacer. The final step involves the conjugation of the dibenzocyclooctyne (Dbco) group to the PEG-linked Tco. The reaction conditions for each step vary, but they generally require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve the overall yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-Tco-peg4-dbco undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the Tco or Dbco moieties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with altered reactivity, while reduction can produce more saturated compounds.
Scientific Research Applications
(4E)-Tco-peg4-dbco has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in bioorthogonal chemistry to facilitate reactions in complex biological environments.
Biology: Employed in the labeling and tracking of biomolecules in living cells and organisms.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the synthesis of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which (4E)-Tco-peg4-dbco exerts its effects is primarily through its ability to participate in bioorthogonal reactions. The compound’s unique structure allows it to react selectively with specific functional groups in biological systems without interfering with native biochemical processes. This selectivity is achieved through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, where the Dbco moiety reacts with azides to form stable triazole linkages.
Comparison with Similar Compounds
Similar Compounds
(4E)-Tco-peg4-azide: Similar in structure but contains an azide group instead of Dbco.
(4E)-Tco-peg4-amine: Contains an amine group, offering different reactivity and applications.
(4E)-Tco-peg4-thiol: Features a thiol group, which can participate in different types of reactions.
Uniqueness
What sets (4E)-Tco-peg4-dbco apart from these similar compounds is its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This unique reactivity makes it particularly valuable in bioorthogonal chemistry, where it can be used to label and track biomolecules in living systems with high specificity and minimal interference.
Properties
Molecular Formula |
C38H49N3O8 |
|---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44) |
InChI Key |
MXNJAXPSMJDOOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)

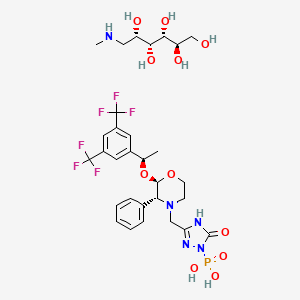
![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
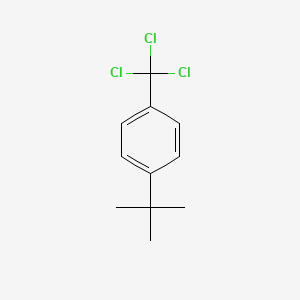
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
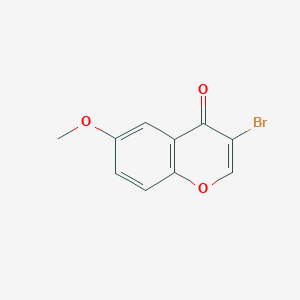
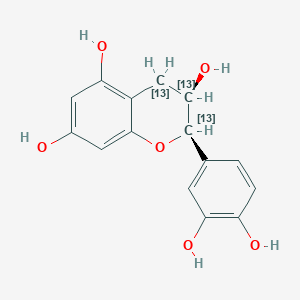
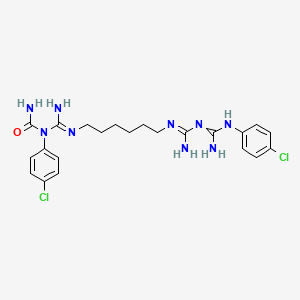
![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)
